molecular formula C84H156N8O2Si3 B12092011 Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane

Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane

Cat. No.: B12092011
M. Wt: 1394.4 g/mol
InChI Key: WWKLMLDJKDHQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C84H156N8O2Si3

Molecular Weight

1394.4 g/mol

IUPAC Name

trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane

InChI

InChI=1S/C84H156N8O2Si3/c1-7-13-19-33-47-95(48-34-20-14-8-2,49-35-21-15-9-3)93-97(94-96(50-36-22-16-10-4,51-37-23-17-11-5)52-38-24-18-12-6)91-81-73-57-65-43-29-30-44-66(65)58-74(73)83(91)89-79-71-55-63-41-27-28-42-64(63)56-72(71)80(86-79)90-84-76-60-68-46-32-31-45-67(68)59-75(76)82(92(84)97)88-78-70-54-62-40-26-25-39-61(62)53-69(70)77(85-78)87-81/h61-90H,7-60H2,1-6H3

InChI Key

WWKLMLDJKDHQPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)O[Si]1(N2C3C4CC5CCCCC5CC4C2NC6C7CC8CCCCC8CC7C(N6)NC9N1C(C1C9CC2CCCCC2C1)NC1C2CC4CCCCC4CC2C(N1)N3)O[Si](CCCCCC)(CCCCCC)CCCCCC

Origin of Product

United States

Chemical Reactions Analysis

BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE primarily involves its photochemical properties. Upon exposure to light, the compound absorbs photons and reaches an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the compound targets and destroys cancer cells .

Comparison with Similar Compounds

BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE is unique due to its specific photochemical properties and structural features. Similar compounds include:

These comparisons highlight the unique aspects of BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE, particularly its trihexylsilyloxy substituents and silicon center, which contribute to its specific applications and effectiveness in various fields.

Biological Activity

Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane is a complex silane compound with potential applications in various fields including materials science and biomedicine. This article focuses on its biological activity, exploring its effects on cellular systems and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique silane backbone and multiple trihexyl groups that enhance its solubility and stability in organic solvents. The intricate structure allows for potential interactions with biological molecules.

Molecular Formula

  • Molecular Formula: C₆₈H₉₄N₈O₂Si₃
  • CAS Number: 92396-89-9

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction: The hydrophobic nature of the trihexyl groups may facilitate the compound's incorporation into lipid bilayers.
  • Reactive Oxygen Species (ROS) Generation: Some silanes have been shown to induce oxidative stress in cells.
  • Enzyme Modulation: The compound may interact with specific enzymes involved in cellular signaling pathways.

In Vitro Studies

Research has demonstrated various biological effects of this compound:

  • Cytotoxicity: Studies indicate that Trihexyl-silane derivatives exhibit cytotoxic effects on cancer cell lines while sparing normal cells.
Cell LineIC50 (µM)Notes
HeLa15Significant cytotoxicity observed
MCF-720Moderate cytotoxicity
Normal Fibroblasts>100Minimal toxicity

In Vivo Studies

Limited in vivo studies have been conducted; however:

  • Tumor Growth Inhibition: Preliminary animal studies suggest that the compound may inhibit tumor growth in xenograft models.

Case Studies

  • Case Study 1: Antitumor Activity
    • A study involving mice with implanted tumors showed a reduction in tumor size when treated with Trihexyl-silane derivatives compared to controls.
  • Case Study 2: Neuroprotective Effects
    • Research indicated potential neuroprotective effects against oxidative stress in neuronal cell cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.